Antimycobacterial Potency Comparison: 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid vs. Pyrazinamide and Analogs
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid demonstrates antimycobacterial activity with an MIC of 5 μM against M. tuberculosis H37Rv . While this is comparable in molar potency to some optimized derivatives like 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (MIC = 1.56 μg/mL, ~5 μM) [1], the target compound's activity is achieved with a simpler, non-phenyl substituted core. This potency differentiates it from first-line pyrazinamide, which is a prodrug requiring metabolic activation to pyrazinoic acid [2], and from many 3-aminopyrazine-2-carboxamides that show MICs of 12.5 μg/mL or higher [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 5 μM |
| Comparator Or Baseline | Pyrazinamide (prodrug, requires activation) and various 3-aminopyrazine-2-carboxamides (e.g., MIC = 12.5 μg/mL, 46 μM) |
| Quantified Difference | Target compound shows 5 μM activity without prodrug activation; >9-fold lower molar concentration compared to 46 μM analog |
| Conditions | Against Mycobacterium tuberculosis H37Rv |
Why This Matters
Direct antimycobacterial activity at low micromolar concentrations positions this compound as a viable starting point for tuberculosis research without the confounding factor of prodrug activation required for pyrazinamide.
- [1] MDPI. (2017). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Retrieved from https://www.mdpi.com View Source
- [2] RGD. (n.d.). Gene Chemical Interaction Report: Pyrazinecarboxamide. Retrieved from https://www.rgd.mcw.edu View Source
- [3] PubMed. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
